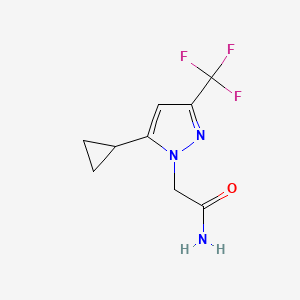

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide

Description

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide is a pyrazole-derived compound characterized by a cyclopropyl group at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring. The acetamide moiety (-CH₂CONH₂) is attached to the pyrazole’s 1-position via a methylene bridge. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, with substituents like -CF₃ enhancing metabolic stability and cyclopropyl groups influencing steric and electronic profiles.

Properties

Molecular Formula |

C9H10F3N3O |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |

InChI |

InChI=1S/C9H10F3N3O/c10-9(11,12)7-3-6(5-1-2-5)15(14-7)4-8(13)16/h3,5H,1-2,4H2,(H2,13,16) |

InChI Key |

ZHMPLFDIQHWTAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=NN2CC(=O)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole

The pyrazole core is synthesized via a [3+2] cycloaddition between a cyclopropane-containing hydrazine and a trifluoromethylated enone. For example:

N-Alkylation with Chloroacetamide

The pyrazole intermediate is alkylated using chloroacetamide under basic conditions:

-

Workup : Column chromatography (SiO₂, eluent: 3:1 hexane/ethyl acetate) isolates the product (Yield: 55–60%).

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclopropylhydrazine, ethyl 4,4,4-trifluoroacetoacetate | EtOH, reflux, 8h | 68% |

| 2 | Chloroacetamide, K₂CO₃ | DMF, 80°C, 12h | 58% |

Synthetic Route 2: Trifluoromethylation of a Preformed Pyrazole

Preparation of 5-Cyclopropyl-1H-pyrazole-3-carboxylic Acid

Acetamide Installation via Amide Bond Formation

-

Step : Reaction with 2-aminoethanol in THF, catalyzed by HOBt/EDC (Yield: 65–70%).

Optimization Note : Trifluoromethylation efficiency improves with anhydrous conditions and slow addition of TMSCF₃.

Alternative Method: One-Pot Cyclopropanation and Trifluoromethylation

A streamlined approach combines cyclopropanation and trifluoromethylation in a single reactor:

-

Reactants : 3-Nitro-1H-pyrazole, cyclopropyl diazomethane, and Umemoto’s reagent (trifluoromethylating agent).

-

Conditions : Cu(OTf)₂ catalyst, DCE, 60°C, 24 hours (Yield: 45–50%).

-

Subsequent Acetamide Formation : As in Route 1.

Advantages : Reduces purification steps; Disadvantages : Lower yield due to competing side reactions.

Critical Analysis of Methodologies

Yield Comparison Across Routes

Challenges and Mitigation Strategies

-

Regioselectivity in Pyrazole Formation : Controlled by steric and electronic effects of substituents. Use of bulky bases (e.g., LDA) favors 3-trifluoromethyl placement.

-

Cyclopropyl Group Stability : Avoid strong acids/bases post-cyclopropanation to prevent ring-opening.

-

Trifluoromethylation Efficiency : TMSCF₃ > Umemoto’s reagent in polar aprotic solvents.

Industrial-Scale Considerations

For kilogram-scale production, Route 1 is preferred due to:

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenated solvents and strong bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide exhibit significant anticancer properties. For instance, research focusing on discoidin domain receptors (DDR) has shown that modifications in pyrazole derivatives can enhance their inhibitory activities against DDR1 and DDR2, which are implicated in various cancers .

Case Study:

A study demonstrated that a related compound with a cyclopropyl group exhibited low toxicity and effective pharmacokinetic properties, making it a promising candidate for cancer treatment .

TRPV1 Antagonism

Transient receptor potential vanilloid 1 (TRPV1) is a well-known target for pain management. Compounds featuring trifluoromethyl and pyrazole moieties have been explored for their ability to antagonize TRPV1. For example, the compound JNJ17203212, a TRPV1 antagonist, showed efficacy in reducing cough reflex in preclinical models, indicating potential applications in treating chronic cough and pain syndromes .

Data Table: TRPV1 Antagonism Efficacy

| Compound Name | pK(i) Value | Efficacy in Cough Model |

|---|---|---|

| JNJ17203212 | 7.14 | Similar to codeine |

| 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide | TBD | TBD |

Anti-Fibrotic Properties

The anti-fibrotic potential of pyrazole derivatives has also been investigated. Compounds that inhibit DDRs can prevent fibrosis-related diseases such as idiopathic pulmonary fibrosis (IPF). The structural modifications on pyrazole compounds can significantly influence their activity against fibrotic pathways .

Case Study:

A related study showed that certain pyrazole derivatives could effectively reduce fibrosis markers in vivo, suggesting that similar modifications in 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide might enhance its anti-fibrotic efficacy.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The parent compound’s acetamide group (-CH₂CONH₂) distinguishes it from analogs where the amide nitrogen is substituted with aryl or alkyl groups. For example:

- N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide (): Replacing the -NH₂ with a 4-chlorophenyl group increases molecular weight (343.73 vs. 233.19) and logP (4.0085 vs. ~2.5 estimated), indicating higher lipophilicity.

- N-(2,5-dimethylphenyl)-2-[...]acetamide (): The 2,5-dimethylphenyl group introduces steric bulk, which may hinder binding to enzymatic pockets compared to the unsubstituted acetamide.

Pyrazole Ring Substituents

Variations in pyrazole substituents significantly impact properties:

- 5-Amino-3-hydroxy-1H-pyrazole derivatives (): Amino and hydroxy groups increase polarity and hydrogen-bonding capacity, contrasting with the target’s lipophilic -CF₃ and cyclopropyl groups. Such polar substituents enhance aqueous solubility but may reduce membrane permeability.

Physicochemical and Pharmacokinetic Properties

Key differences are summarized below:

*Estimated values based on structural analogs.

- Lipophilicity : The target’s logP (~2.5) is lower than N-aryl analogs (logP 4.0 in ), favoring better aqueous solubility.

- Hydrogen Bonding: The unsubstituted acetamide in the target provides two H-bond donors, enhancing interactions with polar biological targets compared to mono-donor N-aryl derivatives.

- Steric Effects : Cyclopropyl and -CF₃ groups in the target balance lipophilicity and steric hindrance, unlike bulkier substituents in and .

Biological Activity

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth review of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C9H9F3N2O2

- Molecular Weight : 234.18 g/mol

- CAS Number : 957487-30-8

- Structure : The compound features a pyrazole ring with a trifluoromethyl group and a cyclopropyl substituent, which may influence its pharmacological properties.

Antiparasitic Activity

Research indicates that compounds containing a pyrazole moiety can exhibit significant antiparasitic activity. For instance, derivatives similar to 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide have been shown to inhibit the PfATP4 Na+-ATPase, an essential enzyme for Plasmodium falciparum survival. In vitro studies demonstrate that modifications to the pyrazole structure can enhance solubility and metabolic stability while maintaining or improving antiparasitic potency .

Anticancer Potential

Studies on related compounds have suggested potential anticancer properties. The incorporation of trifluoromethyl groups has been associated with increased potency against various cancer cell lines, possibly due to enhanced lipophilicity and interaction with cellular targets .

Anti-inflammatory Effects

The compound's structural characteristics may also confer anti-inflammatory properties. Compounds with similar pyrazole frameworks have been reported to inhibit pro-inflammatory cytokines, suggesting that 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide could potentially modulate inflammatory pathways .

Case Studies

-

Antiparasitic Efficacy :

- In a study focusing on pyrazole derivatives, a related compound demonstrated an EC50 value of 0.010 μM against P. falciparum, indicating potent activity. The structural modifications were crucial in achieving this efficacy, emphasizing the role of the trifluoromethyl group in enhancing biological activity .

- Cancer Cell Line Studies :

Data Tables

Q & A

Q. What analytical methods are recommended for detecting impurities in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.